molecular formula C9H12N2O3 B13665759 Ethyl 3-methoxy-6-methylpyrazine-2-carboxylate

Ethyl 3-methoxy-6-methylpyrazine-2-carboxylate

Katalognummer: B13665759
Molekulargewicht: 196.20 g/mol
InChI-Schlüssel: PKLUAJZDNVHEPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-methoxy-6-methylpyrazine-2-carboxylate is a chemical compound known for its unique structure and properties. It belongs to the pyrazine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. This compound is often used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methoxy-6-methylpyrazine-2-carboxylate typically involves the reaction of 3-methoxy-6-methylpyrazine-2-carboxylic acid with ethanol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete esterification. Common dehydrating agents used in this process include sulfuric acid or phosphorus pentoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production rate and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-methoxy-6-methylpyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-methoxy-6-methylpyrazine-2-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s potential biological activities make it a subject of interest in studies related to enzyme inhibition, antimicrobial properties, and more.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

    Industry: It is used in the production of flavors, fragrances, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Ethyl 3-methoxy-6-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Detailed studies on its molecular interactions can provide insights into its potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-methoxy-6-methylpyrazine-2-carboxylate can be compared with other similar compounds, such as:

  • Methylpyrazine-2-carboxylate
  • Ethylpyrazine-2-carboxylate
  • 3-Methoxypyrazine-2-carboxylate

These compounds share structural similarities but differ in their functional groups and chemical properties

Eigenschaften

Molekularformel

C9H12N2O3

Molekulargewicht

196.20 g/mol

IUPAC-Name

ethyl 3-methoxy-6-methylpyrazine-2-carboxylate

InChI

InChI=1S/C9H12N2O3/c1-4-14-9(12)7-8(13-3)10-5-6(2)11-7/h5H,4H2,1-3H3

InChI-Schlüssel

PKLUAJZDNVHEPM-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=NC(=CN=C1OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.